molecular formula C14H15N3O3 B1527987 tert-Butyl 5-(3-hydroxyprop-1-yn-1-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate CAS No. 1305325-07-8

tert-Butyl 5-(3-hydroxyprop-1-yn-1-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

Cat. No. B1527987
M. Wt: 273.29 g/mol
InChI Key: NJDPLRXBHJEXBE-UHFFFAOYSA-N
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Description

“tert-Butyl 5-(3-hydroxyprop-1-yn-1-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate” is a unique chemical compound with the empirical formula C14H15N3O3 . It is a solid substance . The SMILES string for this compound is CC(C)(C)OC(=O)n1ncc2cc(cnc12)C#CCO .


Molecular Structure Analysis

The InChI key for this compound is NJDPLRXBHJEXBE-UHFFFAOYSA-N . This key can be used to retrieve more information about the compound’s structure from various chemical databases.

Scientific Research Applications

Synthesis and Characterization

  • Regioselectivity in Synthesis : A comparative study by Martins et al. (2012) focused on the synthesis of a series of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, demonstrating the impact of reaction media and conditions on regioselectivity, which is essential for designing compounds with specific biological activities (Martins et al., 2012).

  • Intermediate in Biologically Active Compounds : Kong et al. (2016) reported on the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in the production of crizotinib, highlighting the role of such compounds in developing therapeutic agents (Kong et al., 2016).

Photophysical Properties

  • Photophysical Studies : Huang et al. (2013) synthesized Pt(II) complexes with pyrazole chelates, investigating their photophysical properties. Such studies are crucial for developing new materials for organic light-emitting diodes (OLEDs), indicating potential applications in electronic devices (Huang et al., 2013).

Catalytic Activity

  • Asymmetric Catalytic Cyclopropanations : Research by Park et al. (1996) on aryloxycarbonylcarbene complexes of bis(oxazolinyl)pyridineruthenium demonstrated their activity in asymmetric catalytic cyclopropanations, underscoring the utility of pyrazole-containing compounds in catalysis (Park et al., 1996).

Novel Heterocyclic Substituted α-Amino Acids

  • Heterocyclic Substituted α-Amino Acids : Adlington et al. (2000) explored the synthesis of novel heterocyclic substituted α-amino acids, providing a foundation for the development of non-proteinogenic amino acids with potential therapeutic applications (Adlington et al., 2000).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . It has a GHS07 pictogram and the signal word "Warning" . It is not applicable for flash point .

properties

IUPAC Name

tert-butyl 5-(3-hydroxyprop-1-ynyl)pyrazolo[3,4-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-14(2,3)20-13(19)17-12-11(9-16-17)7-10(8-15-12)5-4-6-18/h7-9,18H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDPLRXBHJEXBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=N2)C#CCO)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801114096
Record name 1H-Pyrazolo[3,4-b]pyridine-1-carboxylic acid, 5-(3-hydroxy-1-propyn-1-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801114096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5-(3-hydroxyprop-1-yn-1-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

CAS RN

1305325-07-8
Record name 1H-Pyrazolo[3,4-b]pyridine-1-carboxylic acid, 5-(3-hydroxy-1-propyn-1-yl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305325-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[3,4-b]pyridine-1-carboxylic acid, 5-(3-hydroxy-1-propyn-1-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801114096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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